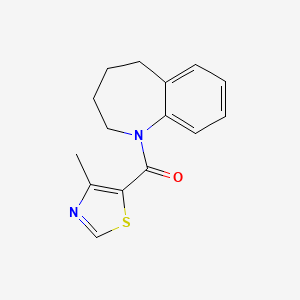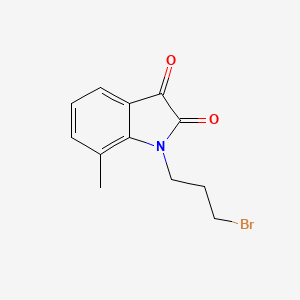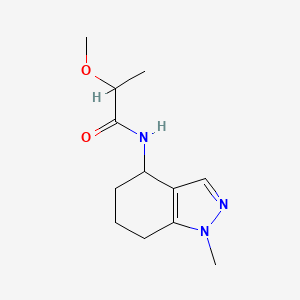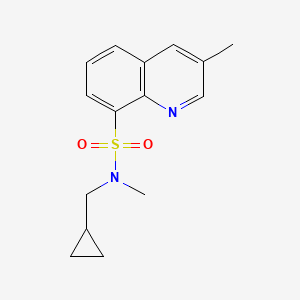
(4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a chemical compound that has been of great interest in scientific research. It has shown potential in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival.
In addition to its effects on cancer cells, this compound has also been found to modulate neurotransmitter receptors in the brain, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone include its ability to inhibit cancer cell growth and induce apoptosis, as well as its neuroprotective properties. It has also been found to modulate the expression of various genes involved in cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, which makes it a promising candidate for cancer treatment. Additionally, its neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases.
One limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on (4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
(4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a chemical compound that has shown potential in the treatment of cancer and neurological disorders. Its ability to inhibit cancer cell growth and induce apoptosis, as well as its neuroprotective properties, make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of (4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves a multi-step process that includes the reaction of 4-methylthiazole-5-carboxylic acid with 2-amino-1,2,3,4-tetrahydro-1-benzazepin-5-one in the presence of a coupling agent. The resulting product is then treated with a reducing agent to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been extensively studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential use in cancer treatment, this compound has also been investigated for its neuroprotective properties. It has been found to protect neurons from damage caused by oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-14(19-10-16-11)15(18)17-9-5-4-7-12-6-2-3-8-13(12)17/h2-3,6,8,10H,4-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCFDCRJIDMKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)






![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)

![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)
